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Compound of Interest

Compound Name: ST-401

Cat. No.: B15605056 Get Quote

This guide provides a detailed comparison of the efficacy and mechanisms of action of ST-401,

a novel brain-penetrant microtubule targeting agent (MTA), and Nocodazole, a well-established

MTA. The information is tailored for researchers, scientists, and drug development

professionals in the field of oncology, with a particular focus on glioblastoma (GBM).

Introduction to ST-401 and Nocodazole
ST-401 is an investigational, brain-penetrant small molecule that acts as a mild and reversible

inhibitor of microtubule (MT) assembly.[1] A key distinguishing feature of ST-401 is its ability to

preferentially kill cancer cells during the interphase stage of the cell cycle.[1] This mechanism is

significant as it may prevent the formation of polyploid giant cancer cells (PGCCs), which are

associated with malignancy and can arise when cells escape mitotic death induced by

traditional MTAs.[2] ST-401 has demonstrated cytotoxic effects on patient-derived glioblastoma

cells in culture at nanomolar concentrations.

Nocodazole is a widely used MTA in cancer research that, in contrast to ST-401, primarily

induces cell death during mitosis.[1] It functions by depolymerizing microtubules, leading to

mitotic arrest and subsequent apoptosis. Its well-characterized pro-mitotic cell death

mechanism makes it a valuable comparator to highlight the unique properties of ST-401.

Comparative Efficacy and Mechanism of Action
The primary distinction in the efficacy of ST-401 and Nocodazole lies in the cell cycle phase in

which they exert their cytotoxic effects. This fundamental difference has significant implications
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for their potential therapeutic applications and outcomes.

Feature ST-401 Nocodazole

Primary Mechanism
Mild and reversible inhibition of

microtubule assembly[1]

Depolymerization of

microtubules

Cell Cycle Target Interphase[1] Mitosis

Effect on Cancer Cells

Induces cell death in

interphase, potentially avoiding

PGCC formation

Induces mitotic arrest and

apoptosis

Brain Penetrance Yes[1]
Not specified in the provided

context

Glioblastoma Activity
Kills patient-derived GBM cells

at nanomolar concentrations

Used as a comparator in

cancer cell line studies[1]

Signaling Pathways and Experimental Workflows
The distinct mechanisms of ST-401 and Nocodazole can be visualized through their impact on

cellular signaling pathways and the workflows used to assess their effects.
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Signaling Pathway of ST-401 vs. Nocodazole
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Comparative signaling pathways of ST-401 and Nocodazole.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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